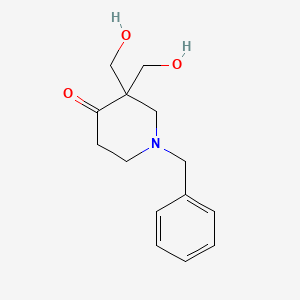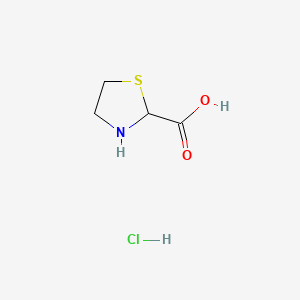
Thiazolidine-2-carboxylic acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine-2-carboxylic acid, hydrochloride is a cyclic secondary amino acid derivative. It is a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position. This compound is known for its diverse pharmacological properties, including its potential as an angiotensin-converting enzyme inhibitor .
Preparation Methods
Thiazolidine-2-carboxylic acid, hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction between 1,2-aminothiols and aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . Industrial production methods often employ green chemistry approaches to improve selectivity, purity, and yield while minimizing environmental impact .
Chemical Reactions Analysis
Thiazolidine-2-carboxylic acid, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include aldehydes, carboxylic acids, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thiazolidine-2-carboxylic acid, hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiazolidine-2-carboxylic acid, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit angiotensin-converting enzyme activity, which plays a crucial role in regulating blood pressure . The compound’s effects are mediated through its interaction with proteins and enzymes, leading to various physiological responses .
Comparison with Similar Compounds
Thiazolidine-2-carboxylic acid, hydrochloride can be compared with other similar compounds, such as:
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar pharmacological properties.
Thiazolidine-2,4-dione: Known for its use in the synthesis of antidiabetic drugs.
Thiazolidine-2-carboxylic acid methyl ester hydrochloride: A derivative with potential angiotensin-converting enzyme inhibitor activity.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits .
Properties
CAS No. |
69517-66-4 |
|---|---|
Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c6-4(7)3-5-1-2-8-3;/h3,5H,1-2H2,(H,6,7);1H |
InChI Key |
OZADRTSRQVJFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


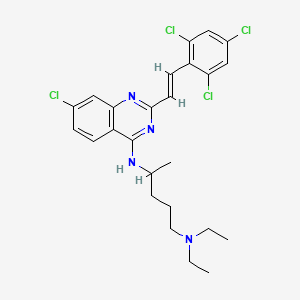
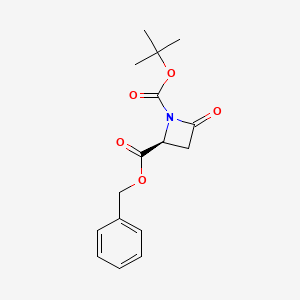

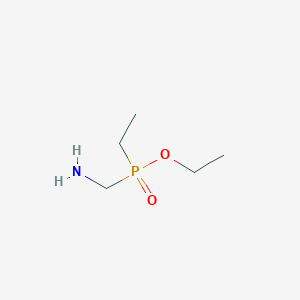
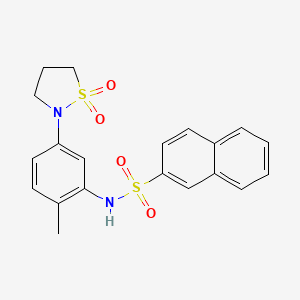

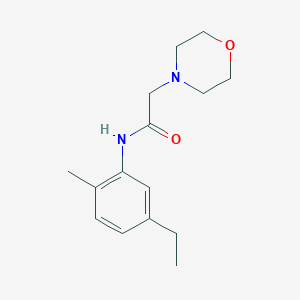
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)
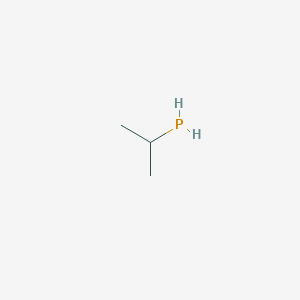


![(2E)-2-[(2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]hydrazinecarboxamide](/img/structure/B14143689.png)
